![molecular formula C15H18N2O2S2 B2752885 N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 946199-55-9](/img/structure/B2752885.png)
N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Thiophene derivatives play a crucial role in the development of organic semiconductors. These materials are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science .
- Thiophene-based molecules exhibit diverse pharmacological effects:
- Anticancer : Some thiophene derivatives possess anticancer properties .
- Anti-inflammatory : Others exhibit anti-inflammatory effects .
- Antimicrobial : Certain thiophenes have antimicrobial activity .
- Antihypertensive and Anti-atherosclerotic : Additional properties include antihypertensive and anti-atherosclerotic effects .
- Several drugs contain thiophene moieties:
- Condensation reactions are typical synthetic methods for thiophene derivatives:
- Recent research has explored multicomponent approaches for synthesizing thiophene derivatives. For example, ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives were synthesized using acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate .
Organic Semiconductors and Electronics
Corrosion Inhibition
Pharmacological Properties
Drug Development
Synthetic Methods
Multicomponent Approaches
Future Directions
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-15(14-2-1-8-21-14)16-10-13(12-3-9-20-11-12)17-4-6-19-7-5-17/h1-3,8-9,11,13H,4-7,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAVFOLTDNUYDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide |
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